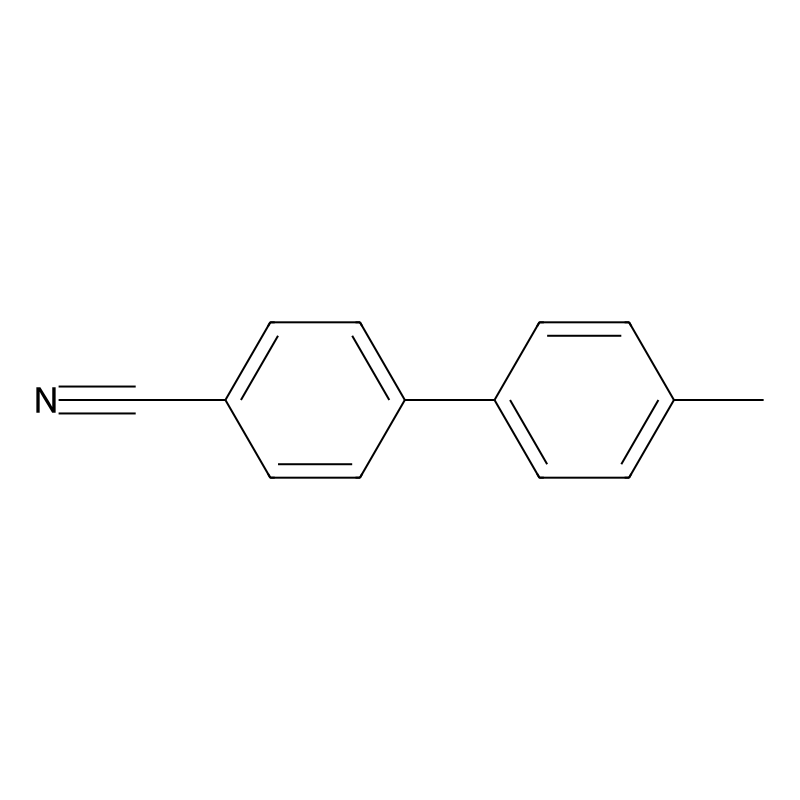

4-Cyano-4'-methylbiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystals

Organic molecules with elongated structures can exhibit liquid crystal properties. Liquid crystals possess properties of both liquids and solids and find applications in display technologies ScienceDirect: .

Supramolecular Chemistry

This field explores the interactions between molecules to create new materials or functional entities. Aromatic molecules with cyano groups can participate in pi-pi stacking interactions, which are a type of non-covalent bonding, and could be useful in supramolecular assemblies NCBI: .

Organic Synthesis

4-Cyano-4'-methylbiphenyl can be a useful intermediate for the synthesis of more complex molecules. Organic synthesis is a fundamental tool for the creation of new materials and molecules with specific properties.

4-Cyano-4'-methylbiphenyl, also known as 4'-methyl-2-biphenylcarbonitrile, is an organic compound with the molecular formula C₁₄H₁₁N and a molecular weight of 193.25 g/mol. It appears as a white to light yellow solid and has a melting point ranging from 50 to 54 °C. This compound is characterized by the presence of a cyano group (-C≡N) attached to one of the biphenyl rings, specifically at the para position relative to the methyl group. The compound's structure contributes to its unique chemical properties and reactivity, making it significant in various chemical applications .

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Reduction Reactions: The cyano group can be reduced to amines or aldehydes under appropriate conditions.

- Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki or Sonogashira coupling, facilitating the synthesis of more complex organic molecules .

Several synthesis methods for 4-Cyano-4'-methylbiphenyl have been reported:

- Suzuki Coupling: This method involves the reaction between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. It allows for high selectivity and yield.

- Grignard Reaction: A Grignard reagent can react with o-chlorobenzonitrile to produce 4-Cyano-4'-methylbiphenyl through a nucleophilic substitution mechanism.

- Direct Methylation: This approach utilizes methylating agents to selectively introduce a methyl group onto biphenyl derivatives .

4-Cyano-4'-methylbiphenyl is primarily utilized in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of angiotensin II receptor antagonists and other therapeutic agents.

- Material Science: Its unique properties make it suitable for use in liquid crystal displays and other electronic materials.

- Organic Synthesis: The compound is employed as a building block in various organic synthesis processes due to its reactivity .

Interaction studies involving 4-Cyano-4'-methylbiphenyl focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be modified or utilized in synthesizing more complex molecules. Additionally, investigations into its interactions with biological systems may reveal potential therapeutic applications or toxicological profiles .

Several compounds share structural similarities with 4-Cyano-4'-methylbiphenyl, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbiphenyl | C₁₄H₁₁ | Lacks cyano group; used in polymer production |

| 4-Cyano-4'-pentylbiphenyl | C₁₈H₁₉N | Longer alkyl chain; different solubility profile |

| 4-Cyanobiphenyl | C₁₂H₉N | Simpler structure; used in dye synthesis |

| 2-Cyano-4'-methylbiphenyl | C₁₄H₁₁N | Different position of cyano group; distinct reactivity |

The presence of the cyano group at the para position relative to the methyl group in 4-Cyano-4'-methylbiphenyl enhances its reactivity compared to other biphenyl derivatives, making it particularly useful in synthetic chemistry applications .

4-Cyano-4'-methylbiphenyl presents as a solid crystalline material at room temperature (20°C) [1] [2] [3]. The compound exhibits a characteristic white to light yellow crystalline powder appearance [1] [2] [4], with some sources describing it as ranging from white to almost white [1] [5]. The crystalline nature is consistent with the rigid biphenyl framework combined with the cyano and methyl substituents, which promote intermolecular packing through various non-covalent interactions [6].

The physical form can vary from powder to crystal depending on preparation methods and purification techniques [1] [3]. Commercial samples typically maintain high purity levels (≥98%) and demonstrate consistent physical characteristics across different suppliers [2] [7] [8].

Thermodynamic Properties

Melting Point Characterization (60-62°C or 108-112°C)

The melting point of 4-Cyano-4'-methylbiphenyl exhibits notable variation in the literature, with two distinct ranges reported. The primary range falls between 60-62°C [10], while alternative sources report values of 108-112°C [1] [3] [5]. This discrepancy may arise from different experimental conditions, sample purity, or polymorphic forms of the compound.

The lower melting point range (60-62°C) appears more frequently in recent literature and commercial specifications [10], suggesting it may represent the thermodynamically stable polymorph under standard conditions. The higher range (108-112°C) could correspond to a different crystal form or may reflect variations in measurement methodology [1] [3].

Boiling Point Analysis (Approximately 320-343°C)

The boiling point of 4-Cyano-4'-methylbiphenyl is reported as 343.5±21.0°C under standard atmospheric pressure conditions [1] [3] [5]. Alternative sources indicate a range of 320-343°C [11], suggesting the boiling point lies within this temperature window. These values are predicted rather than experimentally determined, as indicated by the associated uncertainty ranges [1] [3].

The relatively high boiling point reflects the compound's rigid aromatic structure and the presence of the polar cyano group, which contributes to intermolecular dipole-dipole interactions [1]. The biphenyl core provides significant molecular rigidity, while the cyano group introduces additional polarity that elevates the boiling point compared to simple alkyl-substituted biphenyls [1].

Phase Transition Behavior

4-Cyano-4'-methylbiphenyl does not exhibit liquid crystalline behavior at room temperature, unlike its longer-chain analogs such as 4-cyano-4'-pentylbiphenyl [12] [13]. The methyl substituent is insufficient to promote mesophase formation, as the alkyl chain length is a critical parameter for liquid crystal properties in cyanobiphenyl derivatives [12] [14].

The compound undergoes a direct solid-to-liquid transition at its melting point, followed by a liquid-to-vapor transition at the boiling point. The absence of intermediate mesophases distinguishes it from longer-chain homologs that exhibit nematic liquid crystalline behavior [12] [14] [15].

Solubility Characteristics

Solubility in Organic Solvents

4-Cyano-4'-methylbiphenyl demonstrates excellent solubility in organic solvents [10]. The compound is readily soluble in ethanol and acetone [10], making these solvents suitable for recrystallization and purification procedures. Additional organic solvents showing good solubility include chloroform, methanol, and toluene [10] [16].

The solubility in organic solvents can be attributed to the compound's predominantly hydrophobic biphenyl framework, which readily interacts with organic solvent molecules through van der Waals forces and π-π interactions . The polar cyano group provides additional solubility in polar aprotic solvents through dipole-dipole interactions [10].

Water Solubility and Partition Coefficients

4-Cyano-4'-methylbiphenyl exhibits practically insoluble or insoluble behavior in water [17] [18] [10]. This hydrophobic character stems from the extensive aromatic system that dominates the molecular structure, overwhelming the hydrophilic contribution of the cyano group [17].

The partition coefficient (log P) is reported as 3.5 at 23°C [11], indicating strong preference for organic phases over aqueous environments. This high partition coefficient reflects the compound's lipophilic nature and suggests limited bioavailability in aqueous biological systems [11]. The low water solubility is further supported by vapor pressure data showing 0.014 Pa at 20°C [11], indicating minimal volatility and limited atmospheric mobility.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

4-Cyano-4'-methylbiphenyl exhibits characteristic UV-visible absorption in the aromatic region, consistent with the extended conjugated biphenyl system [19] [20]. The compound shows absorption maxima typical of substituted biphenyls, with the cyano group serving as an electron-withdrawing substituent that influences the electronic transitions [21] [20].

The UV absorption characteristics are dominated by π→π* transitions within the biphenyl framework, with the cyano group providing additional electronic perturbation [21] [19]. The methyl substituent acts as a weak electron-donating group, creating a push-pull electronic system that affects the absorption profile [21].

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of 4-Cyano-4'-methylbiphenyl through characteristic absorption bands. The most diagnostic feature is the C≡N stretching vibration at approximately 2220 cm⁻¹ [22] [23], which appears as a sharp, intense peak due to the high dipole moment change during the stretching motion [23].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region [22], while aromatic C=C stretching modes are observed in the 1400-1600 cm⁻¹ range [22]. The methyl group contributes characteristic C-H stretching vibrations below 3000 cm⁻¹ and bending modes around 1375 cm⁻¹ [23].

Nuclear Magnetic Resonance Spectroscopic Characteristics

¹H Nuclear Magnetic Resonance spectroscopy reveals distinct resonance patterns for 4-Cyano-4'-methylbiphenyl. Aromatic protons appear in the 7.2-7.8 ppm region [24] [25], showing complex multipicity patterns due to the para-disubstituted benzene rings [24]. The methyl group protons resonate at approximately 2.4 ppm as a singlet, consistent with attachment to an aromatic ring [25].

The aromatic region typically shows overlapping multiplets corresponding to the different aromatic environments created by the cyano and methyl substituents [24] [25]. Integration ratios confirm the molecular structure, with the aromatic region integrating for 8 protons and the methyl region for 3 protons [25].

Mass Spectral Analysis

Mass spectrometry of 4-Cyano-4'-methylbiphenyl produces a characteristic molecular ion peak at m/z 193 [26] [27], corresponding to the molecular weight of 193.24 g/mol [26] [27]. The fragmentation pattern is dominated by typical biphenyl fragmentation pathways [28] [29].

Common fragment ions include loss of the methyl radical (M-15) and loss of hydrogen cyanide (M-27) [29] [30]. The base peak often corresponds to the biphenyl cation after loss of the cyano group [28] [29]. The stable aromatic system promotes charge delocalization, leading to relatively stable fragment ions [28] [29].

Crystallographic Properties

Crystal Structure Analysis

4-Cyano-4'-methylbiphenyl crystallizes in a structure that maximizes intermolecular interactions while minimizing steric hindrance [6]. The biphenyl core typically adopts a non-planar conformation due to steric interactions between ortho-hydrogens on adjacent rings [6] [31]. The dihedral angle between the two phenyl rings is influenced by the substituents and packing forces [6].

The cyano group participates in dipole-dipole interactions with neighboring molecules, while the methyl group provides hydrophobic contacts [6]. The crystal structure is stabilized by a combination of van der Waals forces, π-π stacking interactions, and dipolar interactions [6].

Packing Arrangements and Intermolecular Interactions

The crystal packing of 4-Cyano-4'-methylbiphenyl is characterized by π-π stacking interactions between aromatic rings [6]. These interactions occur with typical centroid-centroid distances of approximately 3.8 Å, consistent with aromatic stacking geometries [6].

Dipole-dipole interactions between cyano groups contribute significantly to the overall packing stability [6]. The linear geometry of the cyano group allows for efficient packing arrangements that maximize these attractive interactions [6]. The methyl groups occupy interstitial spaces and provide additional van der Waals contacts that contribute to lattice stabilization [6].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant